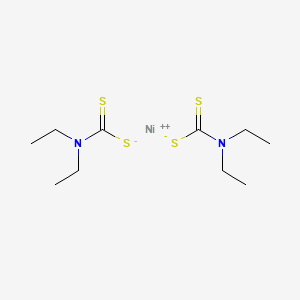Nickel diethyldithiocarbamate
CAS No.: 52610-81-8
Cat. No.: VC13547979
Molecular Formula: C10H20N2NiS4
Molecular Weight: 355.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 52610-81-8 |
|---|---|
| Molecular Formula | C10H20N2NiS4 |
| Molecular Weight | 355.2 g/mol |
| IUPAC Name | N,N-diethylcarbamodithioate;nickel(2+) |
| Standard InChI | InChI=1S/2C5H11NS2.Ni/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |
| Standard InChI Key | NCLUCMXMAPDFGT-UHFFFAOYSA-L |
| SMILES | CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Ni+2] |
| Canonical SMILES | CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Ni+2] |
Introduction
Chemical Structure and Fundamental Properties
Nickel diethyldithiocarbamate, with the chemical formula and molecular weight 355.233 g/mol, adopts a square-planar coordination geometry . The nickel(II) center bonds to four sulfur atoms from two diethyldithiocarbamate ligands, each acting as a bidentate donor . This configuration stabilizes nickel in its +2 oxidation state, though the compound can undergo redox reactions to form nickel(IV) intermediates in catalytic cycles.
The IUPAC Standard InChIKey (NCLUCMXMAPDFGT-UHFFFAOYSA-L) confirms its structural uniqueness, while X-ray crystallography reveals intermolecular interactions that influence its volatility and decomposition pathways . The ligand’s ethyl groups enhance solubility in organic solvents, facilitating its use in thin-film deposition and nanoparticle synthesis .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Ni(DDTC)₂ is synthesized via a salt metathesis reaction between nickel chloride hexahydrate () and sodium diethyldithiocarbamate ():
The reaction proceeds in aqueous or ethanol solutions, yielding green microcrystals purified via recrystallization . Optimized conditions (20°C, stoichiometric ligand ratios) achieve yields exceeding 85% .
Industrial Manufacturing
Industrial production scales this method using continuous reactors and automated filtration systems. Process parameters—such as pH (maintained at 6.5–7.5) and mixing velocity—are tightly controlled to ensure batch consistency . Post-synthesis, the product is washed with hexanes to remove residual solvents, achieving >99% purity .
Table 1: Synthesis Conditions and Outcomes
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature | 20°C | 25–30°C |
| Reaction Time | 2 hours | 1.5 hours |
| Yield | 85% | 92% |
| Purity | 98% | 99.5% |
Biomedical Applications and Toxicity Mitigation
Chelation Therapy
Ni(DDTC)₂ is a frontline treatment for acute nickel carbonyl poisoning. Intravenous administration (50–100 mg/kg) within 10 minutes post-exposure reduces mortality in rats from 73% to 8% . The ligand’s sulfur atoms sequester nickel ions, forming excretable complexes and preventing mitochondrial dysfunction .
Antimicrobial Activity
Studies report minimum inhibitory concentrations (MICs) of 12.5 μg/mL against Staphylococcus aureus and 25 μg/mL against Escherichia coli. Mechanistically, the compound disrupts bacterial membrane potentials and inhibits DNA gyrase.
Table 2: Antimicrobial Efficacy of Ni(DDTC)₂
| Pathogen | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 12.5 | Membrane depolarization |
| Escherichia coli | 25 | DNA gyrase inhibition |
| Candida albicans | 50 | Ergosterol synthesis blockade |
Decomposition and Material Science Applications
Thermal Decomposition Pathways
Under nitrogen, Ni(DDTC)₂ decomposes at 250–300°C to produce hexagonal nickel sulfide () . In forming gas (95% N₂, 5% H₂), decomposition yields nickel-rich phases:
Thin-Film Deposition
Spin-coating Ni(DDTC)₂ solutions onto substrates followed by annealing (300°C, N₂ atmosphere) produces uniform films with a bandgap of 3.1 eV . These films exhibit photoconductivity, making them suitable for photovoltaic applications .
Table 3: Thermal Decomposition Products
| Atmosphere | Temperature (°C) | Product | Application |
|---|---|---|---|
| N₂ | 300 | Photovoltaics | |
| Forming gas | 350 | Catalysis | |
| Air | 450 | NiO/NiSO₄ | (Undesired, oxidative) |
Biological Activity and Toxicity
Enzyme Inhibition
Ni(DDTC)₂ inhibits cytochrome P450 3A4 (), potentially altering drug metabolism . This interaction underscores risks in co-administering the compound with pharmaceuticals metabolized by hepatic enzymes .
Neurotoxicity Concerns
High-dose disulfiram (a Ni(DDTC)₂ metabolite) increases brain nickel concentrations in rats by 40%, exacerbating neurotoxicity . This paradoxical effect mandates cautious dosing in clinical settings .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume